(4-Chloro-2-fluorophenyl)isobutylamine

Vue d'ensemble

Description

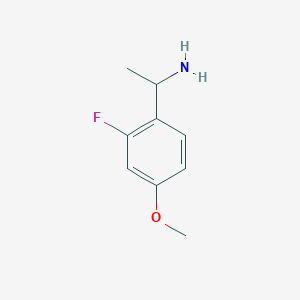

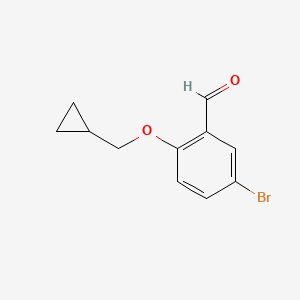

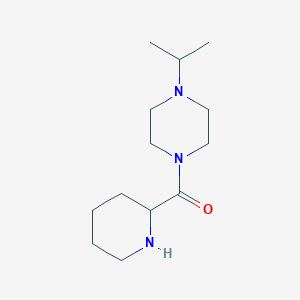

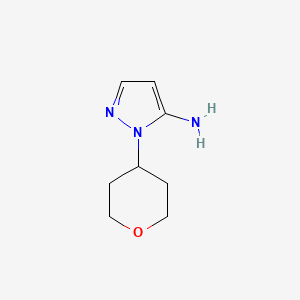

“(4-Chloro-2-fluorophenyl)isobutylamine” is a chemical compound with the molecular formula C10H13ClFN. It has a molecular weight of 201.67 .

Molecular Structure Analysis

The molecular structure of “this compound” involves a benzene ring substituted with chlorine and fluorine atoms, and an isobutylamine group . Further details about its structure are not available in the retrieved resources.Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 272.4±25.0 °C and a predicted density of 1.152±0.06 g/cm3. Its pKa is predicted to be 2.89±0.32 .Mécanisme D'action

Target of Action

Similar compounds such as 2-fluoroaniline have been found to exert their effects primarily through 4-hydroxylation .

Mode of Action

The mode of action of 4-chloro-2-fluoro-N-(2-methylpropyl)aniline involves interactions with its targets, leading to changes at the molecular level. The compound may undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . The compound’s mode of action could also involve Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it might be involved in the Suzuki–Miyaura cross-coupling pathway, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . .

Pharmacokinetics

Similar compounds such as 2-fluoroaniline have been found to be efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation .

Result of Action

Similar compounds such as 2-fluoroaniline have been found to exert a nephrotoxic effect through 4-hydroxylation and subsequent p-benzoquinonimine formation .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using (4-Chloro-2-fluorophenyl)isobutylamine in lab experiments is its versatility. It can be used in a variety of reactions, and can be used as a model compound for the study of enzyme-substrate interactions. Additionally, this compound is relatively easy to obtain and is relatively inexpensive. The main limitation of using this compound in lab experiments is its reactivity. It is a strong nucleophile, and can undergo a variety of reactions, which can make it difficult to control and predict the outcome of a reaction.

Orientations Futures

The future of (4-Chloro-2-fluorophenyl)isobutylamine research lies in its applications in the synthesis of organic compounds, particularly peptides, peptidomimetics, and other biologically active compounds. Additionally, further research into the mechanism of action of this compound and its use as a model compound for the study of enzyme-substrate interactions could provide valuable insights into the mechanisms of action of various enzymes. Finally, further research into the advantages and limitations of this compound for lab experiments could lead to the development of improved methods for its use in synthetic processes.

Applications De Recherche Scientifique

(4-Chloro-2-fluorophenyl)isobutylamine has a wide range of applications in scientific research, particularly in the field of organic chemistry. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Additionally, this compound is used as a model compound for the study of enzyme-substrate interactions, as well as for the study of the mechanism of action of various enzymes.

Propriétés

IUPAC Name |

4-chloro-2-fluoro-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELMMGOVLXBMQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386379.png)

![3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1386390.png)